molecular formula C10H12O3 B1601623 Ethyl 2-hydroxy-4-methylbenzoate CAS No. 60770-00-5

Ethyl 2-hydroxy-4-methylbenzoate

Cat. No. B1601623
CAS RN: 60770-00-5
M. Wt: 180.2 g/mol
InChI Key: QABFSRANYBCWPK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-methylbenzoate is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxy-4-methylbenzoate consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . Detailed structural analysis such as bond lengths, angles, and conformational aspects are not provided in the search results.

Scientific Research Applications

Photodegradation and Water Treatment

  • Photodegradation of Parabens : A study investigated the photodegradation of parabens, including Ethyl 2-hydroxy-4-methylbenzoate, using ultraviolet C lamps in the presence and absence of hydrogen peroxide. It was found that both systems were highly efficient in degrading parabens, with complete degradation of the compounds achieved under specific conditions. Hydroxylation was identified as the main pathway in the reaction with hydroxyl radicals, indicating potential routes for water treatment processes to remove such contaminants from water sources (Gmurek et al., 2015).

Environmental Fate and Behavior

  • Occurrence and Fate in Aquatic Environments : Research on the occurrence, fate, and behavior of parabens in aquatic environments reviewed their presence and biodegradability. Despite treatments eliminating them from wastewater, parabens, including Ethyl 2-hydroxy-4-methylbenzoate, persist at low concentration levels in effluents and surface water, raising concerns about their continuous introduction into the environment and the need for further studies on their toxicity (Haman et al., 2015).

Toxicity and Health Implications

  • Toxicity Assessment in Biological Models : The toxicity of parabens, including Ethyl 2-hydroxy-4-methylbenzoate, was assessed using the soil nematode Caenorhabditis elegans as a model organism. The study found that parabens caused endocrine disruption, oxidative stress, and toxicity at environmentally relevant concentrations, suggesting potential health risks associated with exposure (Nagar et al., 2019).

Analytical Methodology for Detection

  • HPLC–MS/MS Method for Analysis in Food : A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for the quantification of parabens, including Ethyl 2-hydroxy-4-methylbenzoate, in food. This method allows for the detection and analytical assessment of parabens in various food samples, highlighting the widespread use of these compounds as preservatives and the need for monitoring their presence (Cao et al., 2013).

Sonochemical Degradation

  • Sonochemical Degradation Study : The sonochemical degradation of Ethyl Paraben was examined to identify degradation by-products and pathways. The study found that ethyl paraben undergoes dealkylation and hydroxylation, forming less toxic by-products, which suggests sonochemical treatment as a potential method for reducing the environmental impact of paraben contaminants (Papadopoulos et al., 2016).

properties

IUPAC Name

ethyl 2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABFSRANYBCWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074963
Record name Benzoic acid, 2-hydroxy-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-4-methylbenzoate

CAS RN

60770-00-5
Record name Ethyl 2-hydroxy-4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60770-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-4-methylbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060770005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-4-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-hydroxy-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-HYDROXY-4-METHYLBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T28WB9L56F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Methylsalicylic acid (304 mg), 1-ethyl-3-(3-dimethylaminopropylcarbodiimide hydrochloride (420 mg), 1-hydroxybenzotriazole hydrate (337 mg), and ethanol (2 ml) were dissolved in N,N-dimethylformamide to prepare a solution which was then stirred at room temperature overnight. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and was dried over anhydrous sodium sulfate. The solvent was removed therefrom by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-hexane to give ethyl 4-methylsalicylate (175 mg, yield 49%).
Quantity
304 mg
Type
reactant
Reaction Step One
Name
3-dimethylaminopropylcarbodiimide hydrochloride
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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